4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 896679-84-8
VCID: VC7435045
InChI: InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Molecular Formula: C20H17N3O3S2
Molecular Weight: 411.49

4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

CAS No.: 896679-84-8

VCID: VC7435045

Molecular Formula: C20H17N3O3S2

Molecular Weight: 411.49

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896679-84-8

Description

The compound 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule featuring a sulfonamide group, a methoxy group, and a thiazolo[5,4-b]pyridine moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of the thiazolo[5,4-b]pyridine ring system, which is known for its biological activity.

Synthesis

The synthesis of compounds with similar structures often involves multi-step organic synthesis techniques. Common methods include:

  • Suzuki Cross-Coupling Reactions: Useful for forming carbon-carbon bonds between aryl halides and organoboron compounds.

  • Nucleophilic Substitution Reactions: Important for introducing functional groups like methoxy or sulfonamide.

  • Cyclization Reactions: Necessary for forming the thiazolo[5,4-b]pyridine ring system.

Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.

Biological Activity

Compounds featuring the thiazolo[5,4-b]pyridine moiety have shown significant biological activity, particularly in anticancer research. For example, similar derivatives have exhibited potent anticancer activity against various cancer cell lines, acting as inhibitors of specific enzymes involved in cancer progression .

Research Findings

While specific research findings for 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are not available, related compounds have demonstrated promising results:

  • Anticancer Activity: Thiazolo[5,4-b]pyridine derivatives have shown potent activity against cancer cell lines, with some compounds displaying IC50 values comparable to clinically approved drugs .

  • Mechanism of Action: These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as EGFR-TK autophosphorylation inhibitors .

Data Table

Given the lack of specific data for 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, a table summarizing general properties of similar compounds is provided:

CompoundMolecular FormulaMolecular WeightBiological Activity
2-fluoro-4-methoxy-N-(2-methyl-4-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamideNot specifiedNot specifiedPotential therapeutic agent
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamideNot specifiedNot specifiedAnticancer activity
(2R)-3-cyclopentyl-N-(5-methoxy thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamideC30H39N5O5S2543.7 g/molNot specified
CAS No. 896679-84-8
Product Name 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
IUPAC Name 4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3
Standard InChIKey ZQZRNXVYFFTONS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Solubility not available
PubChem Compound 16800860
Last Modified Aug 19 2023

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